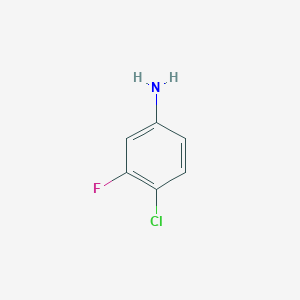

4-Chloro-3-fluoroaniline

Description

4-Chloro-3-fluoroaniline (CAS 367-22-6) is a dihalogenated aniline derivative with molecular formula C₆H₅ClFN and molecular weight 145.56 g/mol. It features a chlorine atom at the para-position and a fluorine atom at the meta-position relative to the amine group. This compound is a crystalline solid (melting point: 58–62°C) with high purity (>97%) and solubility in methanol . It is widely used in medicinal chemistry as a building block for antimalarial, antiviral, and anticancer agents due to its electron-withdrawing substituents, which enhance metabolic stability and bioactivity . Additionally, it serves as a monomer for fluorinated polyanilines in semiconductor applications . Safety protocols highlight its toxicity (UN2811, hazard class 6.1) and risks of skin/eye irritation .

Propriétés

IUPAC Name |

4-chloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMJJQYSPUPMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190139 | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-22-6 | |

| Record name | 4-Chloro-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Overview

The most widely adopted method involves hydrogenating 3-chloro-4-fluoronitrobenzene using a platinum-on-carbon (Pt/C) catalyst under controlled hydrogen pressure. This single-step reduction avoids solvents, simplifying purification and minimizing waste.

Reaction Conditions

-

Catalyst : 1% Pt/C (200–400:1 substrate-to-catalyst mass ratio).

-

Temperature : 50–100°C.

-

Pressure : 0.1–5 MPa H.

The process begins with inert gas (N or He) purging to eliminate oxygen, followed by hydrogen pressurization. Post-reaction, hot filtration removes the catalyst, and vacuum distillation isolates the product at >99.5% purity.

Performance Metrics

Data from scaled trials demonstrate consistent yields:

| Scale (kg) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.6 | 0.5 | 8 | 94 | 99.5 |

| 60 | 0.8 | 5 | 96 | 99.6 |

| 60 | 5.0 | 10 | 94 | 99.7 |

This method achieves near-quantitative conversion due to the high activity of Pt/C, which selectively reduces nitro groups without dehalogenation. The absence of solvents eliminates distillation steps for solvent recovery, reducing energy consumption by ~30% compared to traditional methods.

Multi-Step Synthesis from 3,4-Dichloronitrobenzene

Fluorination-Hydrogenation Route

An alternative approach synthesizes 3-chloro-4-fluoroaniline hydrochloride through three stages: fluorination, hydrogenation, and salt formation.

Fluorination Step

3,4-Dichloronitrobenzene undergoes halogen exchange with KF or CsF in polar aprotic solvents (DMSO or DMF):

Yields reach 86–90%, with CsF offering marginally higher efficiency due to enhanced nucleophilicity.

Hydrogenation and Salt Formation

The intermediate 3-chloro-4-fluoronitrobenzene is hydrogenated using Pd/C in methanol, followed by HCl gas treatment:

Comparative Analysis of Methods

Efficiency and Scalability

The Pt/C method excels in operational simplicity and waste reduction, making it preferable for large-scale production. However, the multi-step route remains relevant for facilities lacking high-pressure hydrogen infrastructure.

Emerging Trends and Optimizations

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-fluoroaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron powder and hydrochloric acid (HCl) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted anilines depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimalarial Agents

4-Chloro-3-fluoroaniline is utilized as a precursor in the synthesis of antimalarial drugs. It participates in nucleophilic substitution reactions that lead to the formation of potent antimalarial agents effective against Plasmodium falciparum, with reported half-maximal effective concentration (EC50) values as low as 27 nM . The incorporation of halogenated anilines into drug design has shown to enhance pharmacological activity and reduce toxicity.

Anticancer and Antiviral Drugs

This compound is also integral in developing active pharmaceutical ingredients (APIs) such as piperidine derivatives for antiviral treatments and quinazolines for anticancer applications. The presence of halogen atoms is known to influence the biological activity of these compounds, making this compound a valuable building block in drug discovery .

Materials Science

Semiconducting Polymers

In materials science, this compound serves as a monomer for synthesizing fluorinated polyanilines. These materials are explored for their electrical conductivity and potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The fluorination enhances the stability and performance of the resulting polymers .

Synthesis of Novel Compounds

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the aniline moiety, including halogen substitutions, significantly affect biological activity. For instance, various halide substitutions have been studied to optimize antagonistic activities against specific receptors like P2X3R. The introduction of this compound into these studies has led to the discovery of compounds with enhanced metabolic stability and efficacy in pain models .

Environmental Applications

Recent studies have explored the antioxidant and antidiabetic activities of halogenated compounds, including derivatives of this compound. These investigations suggest potential applications in developing therapeutic agents that can mitigate oxidative stress and improve metabolic health .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Chloro-3-fluoroaniline in pharmaceutical synthesis involves its incorporation into the molecular structure of the desired pharmaceutical compound . This incorporation imparts specific properties or functionality to the final product . The compound’s electron-withdrawing and electron-donating properties play a crucial role in its reactivity and effectiveness .

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Effects : Fluorine at the 2-position (ortho to NH₂) increases CHI by 100% compared to 3- or 4-fluoro analogs, likely due to reduced steric hindrance and enhanced lipophilicity .

- Halogen Synergy : The combination of Cl (strong electron-withdrawing) and F (moderate electron-withdrawing) in 4-Cl-3-F aniline optimizes metabolic stability and target binding, as seen in its antimalarial EC₅₀ .

Metabolic and Toxicological Profiles

- This compound : Resists cytochrome P450-mediated dehalogenation better than 4-Br-3-F or 4-I analogs, enhancing in vivo stability .

- 3,4-Difluoroaniline: Rapidly metabolized to 4-aminophenol via P450, limiting its utility in long-acting therapeutics .

Crystallographic and Physicochemical Properties

Activité Biologique

4-Chloro-3-fluoroaniline (CFA) is a halogenated aniline compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and applications, supported by relevant data tables and research findings.

- Chemical Formula : C₆H₄ClFN

- Molecular Weight : 145.56 g/mol

- CAS Number : 367-22-6

- Synonyms : 4-Chloro-3-fluorophenylamine, 4-chloro-3-fluorobenzenamine

Biological Activity Overview

This compound is primarily recognized for its role as a building block in the synthesis of various pharmaceutical agents, particularly antimalarials. It exhibits potent biological activity against Plasmodium falciparum, the malaria-causing parasite.

Antimalarial Activity

Research indicates that this compound derivatives significantly enhance the potency of antimalarial compounds. For instance, its incorporation in drug formulations has reduced the half maximal effective concentration (EC₅₀) to as low as 27 nM against P. falciparum .

Table 1: Antimalarial Efficacy of Compounds Derived from this compound

The biological activity of this compound is attributed to its ability to undergo nucleophilic substitution reactions, which are crucial in synthesizing various active pharmaceutical ingredients (APIs). This compound's halogen substituents play a vital role in enhancing the pharmacological properties of the resulting drugs.

In Vivo Studies

In one study involving mice infected with Plasmodium berghei, compounds derived from this compound demonstrated remarkable efficacy. The treatment resulted in over 99% reduction in parasitemia at doses as low as 30 mg/kg, showcasing the compound's potential in developing effective antimalarial therapies .

Metabolism and Toxicology

The metabolism of this compound has been studied extensively. In animal models, it has been shown to be metabolized into various urinary metabolites, such as 2-amino-4-chloro-5-fluorophenol sulfate. This metabolite's detection is crucial for monitoring exposure and assessing toxicity .

Table 2: Metabolite Concentrations in Biological Monitoring Studies

| Study | Sample Type | Median Concentration (µmole/g creatinine) | Reference |

|---|---|---|---|

| Study A | Urine | 0.14 | |

| Study B | Urine | 0.21 | |

| Study C | Hb Adducts | 9 |

Applications in Drug Development

The utility of this compound extends beyond antimalarials; it serves as a precursor for synthesizing antiviral drugs and anticancer agents. Its role in creating piperidine derivatives and quinazoline-based compounds highlights its versatility in medicinal chemistry .

Safety and Regulatory Considerations

Toxicological assessments indicate that while this compound exhibits some harmful effects upon exposure, it is not classified as a carcinogen or reproductive toxicant according to current safety regulations . However, proper handling and monitoring are recommended due to its potential health risks.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of 4-Chloro-3-fluoroaniline?

Resonant two-photon ionization (R2PI) coupled with mass-analyzed threshold ionization (MATI) spectroscopy is highly effective. This method resolves rotational conformers and provides precise ionization energies and vibrational frequencies. For example, R2PI-MATI studies revealed the adiabatic ionization energy of this compound as 8.17 eV, with distinct vibrational modes attributable to Cl and F substituents .

Q. How can HPLC-MS/MS be optimized to detect trace amounts of this compound in pharmaceutical matrices?

Use a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile) and electrospray ionization (ESI) in positive ion mode. Limit of detection (LOD) can reach 0.1 ppm by optimizing collision energy and monitoring specific transitions (e.g., m/z 146 → 109 for this compound). Method validation should include specificity tests against structurally similar impurities like 3,4-difluoroaniline .

Q. What are the primary metabolic transformations observed for this compound in rat models?

In vivo metabolism involves rapid N-acetylation and hydroxylation at the ortho position, followed by phase II conjugation (e.g., sulfation and glucuronidation). Major metabolites include 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. These pathways were identified using 19F-NMR and HPLC-ICPMS with 35Cl detection .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the thermochemical properties of this compound?

Hybrid density functional theory (DFT) with exact-exchange corrections, such as the Becke three-parameter functional (B3LYP), provides accurate atomization energies and ionization potentials. Basis sets like 6-311++G(d,p) are recommended for geometry optimization and vibrational frequency calculations. This approach reduces average absolute deviations in thermochemical predictions to <3 kcal/mol .

Q. How can metabolic pathways of this compound be comprehensively profiled in biological systems?

Combine orthogonal techniques:

- 19F-NMR spectroscopy for real-time quantification of fluorinated metabolites.

- HPLC-MS/MS with collision-induced dissociation (CID) for structural identification.

- HPLC-ICPMS with 35Cl-specific detection to track chlorinated metabolites.

- HPLC-NMR for resolving isomeric conjugates. Dosing at 50 mg/kg enhances metabolite detection limits .

Q. What strategies resolve contradictions in experimental data regarding the electronic properties of this compound?

Cross-validate experimental findings (e.g., ionization energies from MATI spectroscopy ) with computational models (e.g., DFT calculations ). Discrepancies in substituent effects (Cl vs. F electronegativity) can be addressed by analyzing hyperconjugation and inductive effects using natural bond orbital (NBO) analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.